molecular formula C16H20N2O4S B2449664 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1235082-36-6

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2449664
CAS No.: 1235082-36-6
M. Wt: 336.41
InChI Key: RXSFVFWKIPBYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H20N2O4S and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-acetylcholinesterase Activity

Research has demonstrated that derivatives of piperidine, such as N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide, have shown potential as potent inhibitors of acetylcholinesterase (AChE). This enzyme plays a crucial role in neurodegenerative diseases like Alzheimer's, where its inhibition can help increase acetylcholine levels in the brain, potentially improving cognitive functions. One study found that specific piperidine derivatives exhibited remarkable anti-AChE activity, with one compound displaying an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE), highlighting its specificity and potential as an antidementia agent (Sugimoto et al., 1990).

Orexin Receptor Antagonism

Another research area involves the role of this compound derivatives in sleep regulation through their action as orexin receptor antagonists. Orexin receptors are critical in regulating wakefulness, and antagonists can be used to treat insomnia. A study on the metabolism and disposition of a novel orexin 1 and 2 receptor antagonist, SB-649868, showed significant potential for treating insomnia, with the compound undergoing extensive metabolism and having a favorable excretion profile (Renzulli et al., 2011).

Growth Hormone Secretagogue Activity

Piperidine derivatives are also being explored for their potential as growth hormone secretagogues (GHS), compounds that stimulate the secretion of growth hormone. This application could be beneficial in treating conditions related to growth hormone deficiency. One study detailed the mass spectrum analysis of a piperidine-based GHS, providing insights into its molecular structure and the mechanisms underlying its activity (Qin, 2002).

Antibacterial and Antimicrobial Activity

Research into the antimicrobial properties of this compound derivatives has shown promising results. Compounds with the benzofuran and piperidine scaffolds have been synthesized and tested against various bacterial and fungal pathogens. Some derivatives have demonstrated potent antibacterial activity, offering a new avenue for developing antimicrobial agents (Ajani et al., 2013).

Electrophysiological Properties and Cardiac Activity

Derivatives of this compound class have been studied for their electrophysiological properties, particularly their potential as selective serotonin 4 (5-HT4) receptor agonists, which can influence gastrointestinal motility and cardiac activity. Some studies have synthesized and evaluated the cardiac electrophysiological activity of these derivatives, finding them effective as class III agents, which could have implications for treating arrhythmias and other cardiac conditions (Morgan et al., 1990).

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-23(20,21)18-8-6-12(7-9-18)11-17-16(19)15-10-13-4-2-3-5-14(13)22-15/h2-5,10,12H,6-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSFVFWKIPBYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.